7-Methoxy-3,7-dimethyloctanal

Descripción

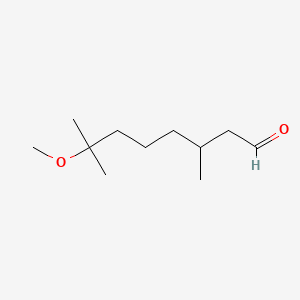

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-3,7-dimethyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWULKZGRNHZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038818 | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-30-7 | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 7-methoxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methoxy-3,7-dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-3,7-dimethyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-3,7-DIMETHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261VCL42SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-3,7-dimethyloctanal

This guide provides a comprehensive technical overview of 7-Methoxy-3,7-dimethyloctanal (CAS No. 3613-30-7), a significant aldehyde in the fragrance and chemical research sectors.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and spectroscopic characterization of this molecule, grounding all claims in authoritative data.

Introduction and Molecular Overview

7-Methoxy-3,7-dimethyloctanal, also known by synonyms such as Methoxycitronellal and Methoxydihydrocitronellal, is a branched-chain aliphatic aldehyde featuring a terminal methoxy group.[1][3][4] Its unique structure, combining an aldehyde and an ether functional group, makes it a subject of interest not only for its olfactory properties but also as a potential building block in organic synthesis.[2] The molecule possesses a chiral center at the C3 position, leading to the existence of (R) and (S) enantiomers.[5][6]

The presence of these distinct functional groups dictates its chemical behavior and potential applications. The aldehyde group is a reactive site for nucleophilic addition and oxidation, while the methoxy group introduces polarity and can be a site for ether cleavage under specific conditions.[7]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in research and development. The following sections provide a curated summary of the key data for 7-Methoxy-3,7-dimethyloctanal.

Physical Properties

The physical characteristics of 7-Methoxy-3,7-dimethyloctanal are summarized in the table below. These properties are crucial for handling, storage, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1][3][4] |

| Molecular Weight | 186.29 g/mol | [1][5] |

| CAS Number | 3613-30-7 | [1][3] |

| Appearance | Clear, colorless to slightly oily liquid | [4][8] |

| Odor | Fresh, green, floral, with citrus and sweet notes | [4][8] |

| Boiling Point | 60 °C at 0.4 mmHg (0.53 kPa) | [9] |

| Density | 0.87 g/cm³ (approximate) | [9] |

| Refractive Index | 1.4364 - 1.4384 | [9] |

| Solubility | Almost insoluble in water; soluble in alcohols and oils | [9] |

| XLogP3 | 2.2 | [1][5] |

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds. Below is an analysis of the expected spectra for 7-Methoxy-3,7-dimethyloctanal.

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environments in the molecule. Key expected signals include:

-

A singlet for the methoxy group (-OCH₃) protons.

-

A doublet for the methyl protons at the C3 position.

-

A multiplet for the aldehydic proton (-CHO).

-

A series of multiplets for the methylene (-CH₂-) and methine (-CH-) protons along the carbon chain.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number of unique carbon environments. The spectrum for 7-Methoxy-3,7-dimethyloctanal would be expected to show 11 distinct signals corresponding to each carbon atom in the structure. Notable signals would include the carbonyl carbon of the aldehyde, the carbon of the methoxy group, and the carbons bearing the methyl groups.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Methoxy-3,7-dimethyloctanal will prominently feature:

-

A strong absorption band characteristic of the C=O stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the alkyl and methoxy groups in the region of 2800-3000 cm⁻¹.

-

A C-O stretching band for the ether linkage, usually found in the 1050-1150 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 7-Methoxy-3,7-dimethyloctanal would show a molecular ion peak (M⁺) at m/z 186.[3][10] Common fragmentation patterns would involve the loss of small neutral molecules or radicals, such as the methoxy group or parts of the alkyl chain, providing further structural confirmation.

Synthesis and Reactivity

A robust understanding of a compound's synthesis and reactivity is critical for its practical application and for the design of new chemical entities.

Synthesis Pathway

A common and industrially relevant method for the preparation of 7-Methoxy-3,7-dimethyloctanal is through the catalytic methylation of hydroxycitronellal .[8] This reaction involves the conversion of the hydroxyl group of hydroxycitronellal into a methoxy group.

The causality behind this choice of synthetic route lies in the ready availability of hydroxycitronellal, a widely used fragrance ingredient. The methylation step is a well-established chemical transformation.

Caption: A generalized workflow for the synthesis of 7-Methoxy-3,7-dimethyloctanal via methylation of hydroxycitronellal.

Experimental Protocol: Catalytic Methylation of Hydroxycitronellal (Illustrative)

-

Reaction Setup: To a stirred solution of hydroxycitronellal in an appropriate solvent (e.g., a non-polar organic solvent), a phase transfer catalyst is added.

-

Addition of Reagents: A methylating agent, such as dimethyl sulfate, is added dropwise to the reaction mixture, maintaining a specific temperature to control the reaction rate. A base (e.g., sodium hydroxide solution) is often co-added to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched, and the organic layer is separated, washed, and dried.

-

Purification: The crude product is purified, typically by vacuum distillation, to yield pure 7-Methoxy-3,7-dimethyloctanal.

Chemical Reactivity

The reactivity of 7-Methoxy-3,7-dimethyloctanal is primarily governed by its aldehyde and ether functional groups.

-

Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 7-methoxy-3,7-dimethyloctanoic acid, using common oxidizing agents.

-

Reduction: Reduction of the aldehyde, for example with sodium borohydride, will yield the primary alcohol, 7-methoxy-3,7-dimethyloctan-1-ol.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in reactions such as acetal formation, cyanohydrin formation, and the Wittig reaction.

-

-

Ether Group:

-

Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) via nucleophilic substitution, which would likely proceed through a stable tertiary carbocation at the C7 position.[7]

-

Caption: Key reaction pathways for 7-Methoxy-3,7-dimethyloctanal based on its functional groups.

Applications and Significance

The primary application of 7-Methoxy-3,7-dimethyloctanal is as a fragrance ingredient in a wide range of consumer products.[1] Its fresh, floral, and green odor profile makes it a valuable component in perfumery for creating nuanced scents.[4][8]

For researchers in organic synthesis, its bifunctional nature presents opportunities as a versatile starting material or intermediate for the synthesis of more complex molecules.[2] The potential for stereoselective synthesis of its enantiomers could be of interest in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity.[7]

Safety and Handling

For laboratory and industrial use, adherence to safety protocols is paramount. 7-Methoxy-3,7-dimethyloctanal is classified as an irritant to the skin and eyes.[6] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area.

Conclusion

7-Methoxy-3,7-dimethyloctanal is a molecule with well-defined chemical properties that make it significant in both industrial and research settings. Its synthesis from readily available precursors and the reactivity of its dual functional groups provide a foundation for its current applications and potential for future innovation. A thorough understanding of its physicochemical and spectroscopic data is essential for its effective and safe utilization.

References

-

PubChem. 7-Methoxy-3,7-Dimethyloctanal. National Center for Biotechnology Information. [Link]

-

NIST. Octanal, 7-methoxy-3,7-dimethyl-. NIST Chemistry WebBook. [Link]

-

NIST. Octanal, 7-methoxy-3,7-dimethyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 7-Methoxy-3,7-dimethyl-octanal.[Link]

-

PubChem. (3S)-7-methoxy-3,7-dimethyloctanal. National Center for Biotechnology Information. [Link]

- Google Patents.WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File.[Link]

-

Chemdad. 7-METHOXY-3,7-DIMETHYLOCTANAL.[Link]

-

The Good Scents Company. methoxycitronellal.[Link]

-

Scent.vn. 7-Methoxy-3,7-Dimethyloctanal (CAS 3613-30-7).[Link]

-

ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.[Link]

-

Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 7-methoxy-3,7-dimethyloct-1-ene, CAS Registry Number 53767-86-5.[Link]

-

ARKIVOC. Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment (CD rings).[Link]

-

The Journal of Organic Chemistry. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane.[Link]

Sources

- 1. 7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. (3S)-7-methoxy-3,7-dimethyloctanal | C11H22O2 | CID 6999891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methoxycitronellal [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. 7-METHOXY-3,7-DIMETHYLOCTANAL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 7-METHOXY-3,7-DIMETHYLOCTANAL CAS#: 3613-30-7 [m.chemicalbook.com]

- 10. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 7-Methoxy-3,7-dimethyloctanal (CAS Number 3613-30-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Fragrance Counter

7-Methoxy-3,7-dimethyloctanal, known in the fragrance industry as Methoxycitronellal, is a synthetic aldehyde prized for its fresh, green, and floral aroma, often reminiscent of lily-of-the-valley.[1][2] While its primary application lies in the realm of perfumery, its unique molecular architecture—featuring both an aldehyde and an ether functional group—presents a subject of interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of this molecule, from its synthesis and analytical characterization to its applications and safety profile, grounded in established scientific principles and authoritative data.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application and study. 7-Methoxy-3,7-dimethyloctanal is a colorless liquid with a distinct odor profile.[1][3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3613-30-7 | [4] |

| Molecular Formula | C₁₁H₂₂O₂ | [4] |

| Molecular Weight | 186.29 g/mol | [4] |

| IUPAC Name | 7-methoxy-3,7-dimethyloctanal | [4] |

| Synonyms | Methoxycitronellal, Methoxydihydrocitronellal, Hydroxycitronellal methyl ether | [4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | Approximately 0.892 - 0.894 g/mL at 20-25 °C | [5] |

| Boiling Point | 60 °C at 0.4 mmHg | [3] |

| Flash Point | 98 °C | [3] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [1] |

| Refractive Index | 1.437 - 1.439 at 20 °C | [5] |

Synthesis and Manufacturing: A Perspective on its Formation

The primary industrial route to 7-Methoxy-3,7-dimethyloctanal is through the catalytic methylation of its precursor, 7-hydroxy-3,7-dimethyloctanal (Hydroxycitronellal).[3] This reaction is a classic example of ether synthesis.

Conceptual Synthesis Workflow

The transformation of the hydroxyl group in Hydroxycitronellal to a methoxy group can be conceptualized through a Williamson-type ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Caption: Conceptual workflow for the synthesis of 7-Methoxy-3,7-dimethyloctanal.

Representative Laboratory-Scale Synthesis Protocol

The following protocol is a representative example of how this synthesis could be approached in a laboratory setting. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Deprotonation of Hydroxycitronellal:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Hydroxycitronellal (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), to the solution. The formation of hydrogen gas will be observed.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

-

-

Methylation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, ~1.1 equivalents), via the dropping funnel.[6][7] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride and dimethyl sulfate.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 7-Methoxy-3,7-dimethyloctanal.

-

Analytical Characterization: Confirming Identity and Purity

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of 7-Methoxy-3,7-dimethyloctanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

A singlet around 3.1-3.2 ppm corresponding to the three protons of the methoxy group (-OCH₃).

-

A characteristic signal for the aldehydic proton (-CHO) as a triplet around 9.7 ppm.

-

A multiplet for the proton at the C3 position.

-

Several multiplets in the aliphatic region (1.0-2.5 ppm) for the methylene and methyl protons of the octanal backbone.[8]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. Expected key signals include:

-

A peak for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (~203 ppm).

-

A signal for the carbon of the methoxy group around 49 ppm.

-

Signals for the two methyl groups attached to C7.

-

A series of peaks in the aliphatic region for the remaining carbons of the chain.[9]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 186 may be observed.[10] Common fragmentation patterns for aliphatic aldehydes and ethers would be expected, including cleavage alpha to the carbonyl group and the ether oxygen.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A strong, sharp peak around 1725-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

A C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

A prominent C-O stretching vibration for the ether linkage in the region of 1075-1150 cm⁻¹.

Applications and Olfactory Significance

The primary application of 7-Methoxy-3,7-dimethyloctanal is as a fragrance ingredient in a wide array of consumer products, including fine fragrances, soaps, detergents, and lotions.[11]

Odor Profile and Use in Perfumery

Its scent is described as floral, with prominent notes of lily-of-the-valley (muguet), and fresh, green nuances.[1][5] It is considered to be somewhat greener and fresher than its precursor, Hydroxycitronellal.[11] This makes it a valuable component in creating fresh floral fragrances. It blends well with other common perfumery ingredients, particularly rose alcohols, and is often used to enhance the initial impact of a fragrance.[11] It is a key component in many lilac, tuberose, and ylang-ylang formulations.[12] The recommended usage level is up to 10% in the fragrance concentrate.[5]

Mechanism of Olfactory Perception

The perception of smell is initiated by the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory epithelium.[11][13] The specific odor of 7-Methoxy-3,7-dimethyloctanal is a result of its unique three-dimensional shape and the distribution of functional groups that allow it to bind to a specific combination of ORs.

Aliphatic aldehydes are known to activate a large number of ORs.[13] Some research suggests that certain ORs may not detect the aldehyde directly, but rather its hydrated form, a geminal diol, which is formed in the aqueous environment of the nasal mucus.[11] The presence of the methoxy group in 7-Methoxy-3,7-dimethyloctanal influences its volatility, polarity, and hydrogen bonding capacity, which in turn affects its interaction with the ORs and contributes to its distinct fresh and green character.

Caption: Simplified diagram of the olfactory perception mechanism.

Safety and Toxicology: A Risk Assessment Perspective

The safety of fragrance ingredients is rigorously evaluated by bodies such as the Research Institute for Fragrance Materials (RIFM). The safety assessment of 7-Methoxy-3,7-dimethyloctanal often involves a read-across approach, where toxicological data from structurally similar molecules are used to assess the safety of the target compound.

Summary of Toxicological Endpoints

-

Genotoxicity: Based on data from the read-across analog 6-methoxy-2,6-dimethylheptan-1-al, 7-Methoxy-3,7-dimethyloctanal is not expected to be genotoxic.[14]

-

Repeated Dose Toxicity: A Margin of Exposure (MOE) greater than 100 was calculated using data from the read-across analog trimethylhexanal, indicating a low risk of systemic toxicity from repeated exposure.[14]

-

Reproductive Toxicity: Similarly, a calculated MOE of over 100, based on data from 2-methylundecanal, suggests no significant risk for reproductive toxicity.[14]

-

Skin Sensitization: Data from 6-methoxy-2,6-dimethylheptan-1-al provided a No Expected Sensitization Induction Level (NESIL) of 5900 µg/cm², indicating a low potential for skin sensitization under normal use conditions.[14]

-

Phototoxicity/Photoallergenicity: Evaluation of its UV/Visible spectra indicates that it is not expected to be phototoxic or photoallergenic.[14]

-

Local Respiratory Toxicity: A calculated MOE greater than 100, derived from data on hydroxycitronellal, suggests a low risk of local respiratory toxicity.[14]

Overall, the existing information supports the safe use of 7-Methoxy-3,7-dimethyloctanal as a fragrance ingredient under the current conditions of use.[14]

Regulatory Status

7-Methoxy-3,7-dimethyloctanal is listed on several chemical inventories worldwide, including:

-

TSCA (Toxic Substances Control Act) in the USA: Active status.[4]

-

AICIS (Australian Industrial Chemicals Introduction Scheme): Listed.[4]

-

ECHA (European Chemicals Agency): Registered.[4]

Conclusion

7-Methoxy-3,7-dimethyloctanal is a well-characterized synthetic fragrance ingredient with a favorable safety profile. Its unique olfactory properties make it a valuable tool for perfumers. For researchers, its bifunctional nature offers opportunities for synthetic transformations and studies into structure-activity relationships in olfaction. A comprehensive understanding of its synthesis, analytical profile, and safety is crucial for its continued and responsible use in both industrial and research settings.

References

-

AF Chemicals. (n.d.). METHOXYCITRONELLAL PQ. Retrieved from [Link]

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methoxycitronellal, CAS Registry Number 3613-30-7. Food and Chemical Toxicology, 165(Supplement), 113133.

- Araneda, R. C., et al. (2004). A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. The Journal of Physiology, 555(3), 743–756.

- Lins, C. L., et al. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(10), 2313-2319.

-

Fragrance University. (n.d.). methoxycitronellal. Retrieved from [Link]

-

Justia Patents. (2019). Fragrance compositions and uses thereof. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methoxy-3,7-dimethyl-octanal - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Lledo, P.-M., et al. (2005). Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose–response functions. Journal of Neurophysiology, 94(1), 25-34.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2024). Skin Sensitization Potential of Sensitizers in the Presence of Metal Oxide Nanoparticles In Vitro. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxycitronellal octanal, 7-methoxy-3,7-dimethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6999892, (3R)-7-methoxy-3,7-dimethyloctanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6999891, (3S)-7-methoxy-3,7-dimethyloctanal. Retrieved from [Link]

-

Scentspiracy. (n.d.). Hydroxycitronellal (107-75-5) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

ResearchGate. (2022). RIFM fragrance ingredient safety assessment, methoxycitronellal, CAS Registry Number 3613-30-7. Retrieved from [Link]

-

ResearchGate. (2022). RIFM fragrance ingredient safety assessment, 7-methoxy-3,7-dimethyloct-1-ene, CAS Registry Number 53767-86-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19223, 7-Methoxy-3,7-dimethyloctanal. Retrieved from [Link]

-

PubMed. (2019). RIFM fragrance ingredient safety assessment, hydroxycitronellal dimethyl acetal, CAS Registry Number 141-92-4. Retrieved from [Link]

- Google Patents. (n.d.). WO2011029743A1 - Lily of the valley-type fragrance compositions comprising 2,5,7,7-tetramethyloctanal.

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octanal, 7-methoxy-3,7-dimethyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]

-

Chemdad. (n.d.). 7-METHOXY-3,7-DIMETHYLOCTANAL. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-methoxy-3,7-dimethyloctanal (C11H22O2). Retrieved from [Link]

-

Perfumer & Flavorist. (1986). Lily of the Valley (Muguet) in Perfumery. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

MDPI. (2020). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b']dithiophene Derivative. Retrieved from [Link]

- Google Patents. (n.d.). US4065504A - Process for the methylation of hydroxybenzene derivatives.

-

National Center for Biotechnology Information. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

-

OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2023). ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-methoxy-3,7-dimethyloctanal (C11H22O2). Retrieved from [Link]

-

Food and Chemical Toxicology. (2022). RIFM fragrance ingredient safety assessment, 7-methoxy-3,7-dimethyloct-1-ene, CAS Registry Number 53767-86-5. Retrieved from [Link]

-

The Good Scents Company. (n.d.). lily of the valley fragrance. Retrieved from [Link]

Sources

- 1. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxycitronellal (107-75-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. 7-METHOXY-3,7-DIMETHYLOCTANAL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methoxycitronellal [thegoodscentscompany.com]

- 6. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

- 11. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragrance University [fragranceu.com]

- 13. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Methoxycitronellal

Abstract

This technical guide provides a comprehensive overview of Methoxycitronellal (CAS No. 3613-30-7), a key aroma chemical prized for its fresh, floral, and green scent profile. The document details its chemical identity, including its IUPAC name and structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its primary applications within the fragrance industry and outlines essential safety and toxicological data based on current research and regulatory assessments. This guide is intended for researchers, chemists, and product development professionals in the flavor and fragrance industry and related fields.

Chemical Identity: Nomenclature and Structure

Methoxycitronellal is a monoterpenoid aldehyde. Its chemical identity is defined by its systematic IUPAC name, various synonyms, and its unique molecular structure.

IUPAC Name and Synonyms

-

IUPAC Name : 7-methoxy-3,7-dimethyloctanal[1]

-

Common Synonyms : Methoxycitronellal, 7-Methoxycitronellal, Methoxydihydrocitronellal, Hydroxycitronellal methyl ether, 3,7-Dimethyl-7-methoxy-1-octanal[1][2][3]

Molecular Structure

The structure of Methoxycitronellal consists of an eight-carbon (octanal) chain with methyl groups at positions 3 and 7, and a methoxy group also at position 7. The chiral center at carbon 3 means that it can exist as different stereoisomers, namely (3S)-7-methoxy-3,7-dimethyloctanal and (3R)-7-methoxy-3,7-dimethyloctanal.[5][6][7]

Caption: Two-step synthesis of Methoxycitronellal from Geraniol.

Spectroscopic Characterization

While specific spectra are proprietary, characteristic data can be predicted or found in databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for mass spectrometry data of Methoxycitronellal. [3]NMR predictors are also available to estimate the ¹H and ¹³C NMR spectra, which are essential for structural elucidation and quality control. [5][6]

Applications in the Fragrance Industry

Methoxycitronellal is highly valued in perfumery for its unique olfactory profile.

Olfactory Profile

It possesses a fresh, floral, and sweet aroma, often described as having notes of muguet (lily-of-the-valley), melon, and a general green character. [2][4][8]Its scent is considered cleaner and somewhat greener than the related compound Hydroxycitronellal. [4]

Functional Use in Fragrances

Its stability and moderate tenacity make it a versatile ingredient in a wide array of products. [4][8]* Fine Fragrances : It is used to impart fresh, green top notes and enhance floral compositions, particularly those centered around lily, lilac, and ylang-ylang. [4][6]* Personal Care Products : It is stable and effective in creams, lotions, soaps, shampoos, and deodorants. [4]* Household Products : Its fresh character is also utilized in detergents and fabric softeners. [4] The typical use level in a fragrance concentrate can be up to 10%. [4][5][9]

Safety and Toxicology

The safety of Methoxycitronellal as a fragrance ingredient has been evaluated by industry bodies like the Research Institute for Fragrance Materials (RIFM).

Hazard Identification

-

Skin and Eye Irritation : Methoxycitronellal is classified as irritating to the skin and eyes. [5][6][9]Standard safety precautions, such as wearing suitable protective clothing and avoiding contact with skin and eyes, are recommended. [6][9]* Skin Sensitization : While it can cause mild skin irritation, comprehensive safety assessments have established a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm². [10]* Genotoxicity : Based on data from a read-across analog, Methoxycitronellal is not expected to be genotoxic. [10]

Toxicological Data

-

Acute Oral Toxicity : The oral LD50 in rats is reported as >5000 mg/kg, indicating low acute oral toxicity. [5]* Repeated Dose Toxicity : A risk assessment using read-across data has determined that the Margin of Exposure (MOE) for repeated dose toxicity is adequate at current usage levels. [10] The RIFM has concluded that the use of Methoxycitronellal in fragrance products is safe under the current conditions of use. [10]

Conclusion

Methoxycitronellal is a well-characterized and synthetically accessible aroma chemical with significant importance in the fragrance industry. Its distinct fresh and floral scent profile, combined with good stability, allows for its broad application in numerous consumer products. The available safety data supports its continued use within the established industry guidelines. Further research into more sustainable synthesis routes could enhance its value and application in the future.

References

-

AF Chemicals. (n.d.). METHOXYCITRONELLAL PQ. Retrieved from [Link]

-

Scent.vn. (n.d.). 7-Methoxy-3,7-Dimethyloctanal (CAS 3613-30-7). Retrieved from [Link]

- Google Patents. (n.d.). CN1232493C - Synthesis process of methoxy citronellal.

-

BioFuran Materials. (n.d.). Vernaldehyde, CAS 66327-54-6. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxycitronellal. Retrieved from [Link]

-

Perflavory. (n.d.). methoxycitronellal. Retrieved from [Link]

-

Fragrance Material Safety Assessment Center. (2022). 3613-30-7.pdf. Retrieved from [Link]

-

Fragrance University. (n.d.). methoxycitronellal. Retrieved from [Link]

-

NIST. (n.d.). Octanal, 7-methoxy-3,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 1-Formyl-1-methyl-4-(4-methyl-pentyl)-3-cyclohexene. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-3,7-Dimethyloctanal. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-7-methoxy-3,7-dimethyloctanal. Retrieved from [Link]

Sources

- 1. 7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

- 4. afchemicals.com [afchemicals.com]

- 5. methoxycitronellal [thegoodscentscompany.com]

- 6. Fragrance University [fragranceu.com]

- 7. (3S)-7-methoxy-3,7-dimethyloctanal | C11H22O2 | CID 6999891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methoxy Citronellal | 3613-30-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. perflavory.com [perflavory.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

physical and chemical properties of Methoxycitronellal

An In-Depth Technical Guide to Methoxycitronellal: Physicochemical Properties and Analytical Methodologies

Introduction

Methoxycitronellal (CAS No. 3613-30-7), systematically known as 7-methoxy-3,7-dimethyloctanal, is a synthetic aldehyde prized for its distinct fresh, floral, and sweet aroma, often reminiscent of lily of the valley (muguet).[1][2] While its primary application lies within the fragrance industry as a component in fine perfumes, cosmetics, soaps, and lotions, its well-defined chemical structure and properties make it a subject of interest for researchers in organic synthesis and materials science.[2][3] This guide provides a comprehensive technical overview of the core , details established analytical protocols for its characterization, and discusses its synthesis and safety profile, offering a critical resource for scientists and drug development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundation of all further research. Methoxycitronellal is known by several synonyms, which are important to recognize when reviewing literature and commercial listings.

Synonyms: 7-methoxy-3,7-dimethyloctanal; Hydroxycitronellal methyl ether; Methoxydihydrocitronellal.[4][5][6] Molecular Formula: C₁₁H₂₂O₂[4][7][8] Molecular Weight: 186.29 - 186.33 g/mol [4][6][7] CAS Registry Number: 3613-30-7[4][6]

The structure of Methoxycitronellal features a chiral center at the C3 position and two key functional groups: an aldehyde and an ether. These groups dictate its chemical reactivity and physical characteristics.

Caption: Key functional groups of the Methoxycitronellal molecule.

Physical and Chemical Properties

The physical properties of Methoxycitronellal are well-documented, reflecting its nature as an oily liquid. These characteristics are crucial for its application in fragrance formulations and for predicting its behavior in various solvents and matrices.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor Profile | Floral, sweet, fresh, muguet-like | [1] |

| Boiling Point | 238 - 239.4 °C at 760 mmHg | [4][9] |

| Density | 0.869 - 0.894 g/cm³ at 20-25 °C | [1][4][7] |

| Refractive Index | 1.437 - 1.439 at 20 °C | [1][7][10] |

| Flash Point | 78.4 °C to > 93.33 °C (closed cup) | [1][4][7] |

| Vapor Pressure | 0.04 mmHg at 25 °C (estimated) | [9] |

| Solubility | Soluble in alcohol; Insoluble in water (est. 203.2 mg/L at 25°C) | [9] |

| logP (o/w) | 2.365 (estimated) | [9] |

Synthesis Pathways

The industrial production of Methoxycitronellal is primarily achieved through synthetic routes starting from more readily available terpene precursors. Understanding these pathways is essential for process optimization and for identifying potential impurities.

One documented method involves a two-step process starting from citronellol:

-

Etherification: Citronellol is reacted with methanol in the presence of a strong acidic cation exchange resin as a catalyst. This reaction selectively forms methoxy citronellol.

-

Oxidation: The resulting methoxy citronellol is then oxidized using an agent like chromium trioxide pyridine hydrochloride in a solvent such as dichloromethane to yield the final product, Methoxycitronellal.[11]

This process is noted for its mild reaction conditions and high yield, making it suitable for industrial-scale production.[11]

Caption: Synthesis of Methoxycitronellal from Citronellol.

An alternative synthesis starts from citronellal, involving reaction with an amine (like dimethylamine), followed by treatment with methanol and sulfuric acid, and finally neutralization with sodium hydroxide.[5]

Analytical Methodologies: GC-MS

The identification and quantification of Methoxycitronellal in complex matrices, such as fragrance oils or biological samples, are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent separation and definitive identification based on the mass spectrum.

Expert Insight: Causality in Method Design

The choice of GC-MS is dictated by the physicochemical properties of Methoxycitronellal. Its volatility and thermal stability make it an ideal candidate for gas chromatography. The mass spectrometer provides high selectivity and sensitivity, which is critical for distinguishing it from structurally similar compounds and for detecting it at trace levels. The sample preparation step (e.g., liquid-liquid extraction or solid-phase microextraction) is chosen to efficiently isolate the analyte from the sample matrix while minimizing interferences.

Protocol: Quantification of Methoxycitronellal by GC-MS

This protocol describes a self-validating system for the analysis of Methoxycitronellal.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1 mL of the aqueous sample into a 15 mL glass vial.

-

Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample, like 2-undecanone) to correct for extraction efficiency and injection variability.

-

Add 2 mL of a non-polar solvent (e.g., hexane or dichloromethane).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a 2 mL autosampler vial for analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The non-polar stationary phase is chosen for its ability to separate compounds based on boiling point, which is effective for analytes like Methoxycitronellal.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode (to maximize sensitivity).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

-

Data Analysis:

-

Identify the Methoxycitronellal peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[6]

-

Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

-

Caption: General workflow for GC-MS analysis of Methoxycitronellal.

Toxicology and Safety Profile

The safety of Methoxycitronellal has been evaluated, particularly in the context of its use in consumer fragrance products.

-

Irritation: It is classified as irritating to the skin and eyes.[7][10] Standard safety precautions, including wearing suitable protective clothing, gloves, and eye protection, are recommended.[7][9]

-

Toxicity: The oral LD50 in rats is reported as 5000 mg/kg, indicating low acute oral toxicity.[7][10]

-

Genotoxicity and Systemic Toxicity: A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated Methoxycitronellal.[12] Using data from read-across analogs, it was concluded that the substance is not expected to be genotoxic.[12] Furthermore, the Margin of Exposure (MOE) for repeated dose toxicity was found to be adequate at current usage levels in fragrances.[12]

-

Environmental Profile: The compound was evaluated and found not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) standards.[12]

Conclusion

Methoxycitronellal is a well-characterized synthetic aldehyde with a robust dataset supporting its physicochemical properties. Its primary utility in the fragrance sector is underpinned by its pleasant floral scent and compatibility with various formulation types.[1] For researchers and drug development professionals, Methoxycitronellal serves as a case study in terpene-derived chemistry. The established synthesis routes and analytical protocols provide a solid foundation for further investigation, whether for developing novel derivatives, studying metabolic pathways of aldehydes and ethers, or evaluating its properties as an excipient in non-therapeutic formulations. The comprehensive safety assessment further provides confidence in its handling and application within defined limits.

References

-

7-Methoxy citronellal | 3613-30-7. BuyersGuideChem. [Link]

-

methoxycitronellal octanal, 7-methoxy-3,7-dimethyl. The Good Scents Company. [Link]

-

methoxycitronellal. Perflavory. [Link]

-

methoxycitronellal. Fragrance University. [Link]

-

METHOXYCITRONELLAL PQ. AF Chemicals. [Link]

-

Methoxy-citronellol | C11H22O2 | CID 86733558. PubChem - NIH. [Link]

-

RIFM fragrance ingredient safety assessment, methoxycitronellal, CAS Registry Number 3613-30-7. Fragrance Material Safety Assessment Center. [Link]

- Synthesis process of methoxy citronellal.

-

Synthesis of methoxydihydrocitronellal. PrepChem.com. [Link]

-

Octanal, 7-methoxy-3,7-dimethyl-. NIST Chemistry WebBook. [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methoxycitronellal, CAS Registry Number 3613-30-7. Food and Chemical Toxicology, 165, 113133. [Link]

Sources

- 1. afchemicals.com [afchemicals.com]

- 2. Methoxy Citronellal | 3613-30-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. parchem.com [parchem.com]

- 4. 7-Methoxy citronellal | 3613-30-7 - BuyersGuideChem [buyersguidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

- 7. methoxycitronellal [thegoodscentscompany.com]

- 8. Methoxy-citronellol | C11H22O2 | CID 86733558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragrance University [fragranceu.com]

- 10. methoxycitronellal [perflavory.com]

- 11. CN1232493C - Synthesis process of methoxy citronellal - Google Patents [patents.google.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to 7-Methoxy-3,7-dimethyloctanal for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Structurally Unique Aldehyde

7-Methoxy-3,7-dimethyloctanal, a molecule recognized for its pleasant, fresh fragrance, presents a compelling case study for researchers in organic synthesis and drug development.[1] Beyond its established role in the fragrance industry, its distinct molecular architecture—featuring a sterically hindered methoxy group and a reactive aldehyde function on a branched aliphatic chain—offers a versatile platform for chemical exploration. This guide provides a comprehensive technical overview of its chemical and physical properties, analytical methodologies, synthesis, and potential applications, with a focus on leveraging its structural attributes for advanced scientific inquiry.

Part 1: Core Molecular and Physical Characteristics

7-Methoxy-3,7-dimethyloctanal is a colorless liquid characterized by a fresh, green, and floral odor.[1] Its fundamental properties are crucial for its handling, analysis, and application in a research setting.

Molecular Identity and Properties

The foundational attributes of 7-Methoxy-3,7-dimethyloctanal are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3] |

| Molecular Weight | 186.29 g/mol | [1][2][3][4] |

| IUPAC Name | 7-methoxy-3,7-dimethyloctanal | [2][5] |

| CAS Number | 3613-30-7 | [3][5] |

| Synonyms | Methoxycitronellal, Methoxydihydrocitronellal, Hydroxycitronellal methyl ether | [2][5] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 60 °C @ 0.45 Torr | [1] |

| Flash Point | 98 °C | [1] |

| Refractive Index | 1.426 | [1] |

Part 2: Synthesis and Chemical Reactivity

The synthetic pathway to 7-Methoxy-3,7-dimethyloctanal and the reactivity of its key functional groups are of primary interest to chemists looking to utilize this molecule as a building block.

Synthetic Approach: Catalytic Methylation

The industrial preparation of 7-Methoxy-3,7-dimethyloctanal is achieved through the catalytic methylation of hydroxycitronellal.[6] This process involves the reaction of the hydroxyl group in hydroxycitronellal with a methylating agent in the presence of a catalyst to form the methoxy ether.

Experimental Protocol: Conceptual Synthesis

While specific industrial protocols are proprietary, a general laboratory approach can be conceptualized as follows:

-

Reaction Setup: To a solution of hydroxycitronellal in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride to deprotonate the hydroxyl group, forming an alkoxide.

-

Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture. The alkoxide will act as a nucleophile, attacking the methyl group and displacing the leaving group to form the methyl ether.

-

Workup and Purification: Quench the reaction with a proton source (e.g., water or a mild acid). Extract the product into an organic solvent, wash to remove impurities, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Caption: Conceptual workflow for the synthesis of 7-Methoxy-3,7-dimethyloctanal.

Chemical Reactivity: A Tale of Two Functional Groups

The chemistry of 7-Methoxy-3,7-dimethyloctanal is dominated by the reactivity of its aldehyde group, with the methoxy group being relatively stable under most conditions.

-

The Aldehyde Moiety: As an aliphatic aldehyde, this functional group is a prime site for nucleophilic addition reactions.[3] This reactivity is fundamental to its potential as a synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 7-methoxy-3,7-dimethyloctanoic acid, using standard oxidizing agents like potassium permanganate or chromium trioxide.[3]

-

Reduction: Conversely, reduction to the primary alcohol, 7-methoxy-3,7-dimethyloctan-1-ol, can be achieved with hydride reagents such as sodium borohydride or lithium aluminum hydride.[3]

-

Carbon-Carbon Bond Formation: The aldehyde is susceptible to attack by carbon nucleophiles like Grignard reagents and organolithium compounds, leading to the formation of secondary alcohols.[3] This provides a route to extend the carbon skeleton.

-

Acetal Formation: In the presence of an alcohol and an acid catalyst, it can form a hemiacetal and subsequently an acetal, which can serve as a protecting group strategy in multi-step syntheses.[3]

-

-

The Methoxy Group: The ether linkage of the methoxy group is generally stable. However, it can be cleaved under harsh, acidic conditions (e.g., using HBr), which would proceed through a tertiary carbocation at the C-7 position.[7]

Part 3: Analytical Characterization

Accurate and reliable analytical methods are essential for the identification, quantification, and purity assessment of 7-Methoxy-3,7-dimethyloctanal.

Spectroscopic and Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the analysis of volatile and semi-volatile compounds like 7-Methoxy-3,7-dimethyloctanal.[7] The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.[5][8] The mass spectrum is characterized by specific fragmentation patterns that serve as a chemical fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural elucidation of the molecule.[3]

-

¹H NMR: Would provide distinct signals for the aldehydic proton, the protons on the carbon adjacent to the aldehyde, the methoxy protons, and the various methyl and methylene groups along the chain.

-

¹³C NMR: Would show unique signals for each of the 11 carbon atoms, allowing for the confirmation of the carbon skeleton.[3]

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

-

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the components of the sample based on their boiling points and affinities for the stationary phase. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.

-

Mass Spectrometric Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of 7-Methoxy-3,7-dimethyloctanal.

Caption: General workflow for the GC-MS analysis of 7-Methoxy-3,7-dimethyloctanal.

Part 4: Applications in Research and Drug Development

While 7-Methoxy-3,7-dimethyloctanal is not an active pharmaceutical ingredient, its structural features make it a molecule of interest for synthetic and medicinal chemists.

As a Synthetic Building Block

The true potential of 7-Methoxy-3,7-dimethyloctanal in a research context lies in its utility as a versatile building block.[9] The aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular scaffolds. For instance, it can be used in reactions such as Wittig olefination, aldol condensation, and reductive amination to build larger molecules with potential biological activity. The branched, methoxy-containing aliphatic chain can impart specific steric and electronic properties to a target molecule, potentially influencing its binding to biological targets or its pharmacokinetic profile.

Relevance to Drug Discovery

The aldehyde functional group, while historically viewed with caution in medicinal chemistry due to its reactivity, is increasingly being explored for its potential to form covalent bonds with target proteins. This can lead to potent and long-lasting therapeutic effects. The aliphatic nature of 7-Methoxy-3,7-dimethyloctanal makes its aldehyde group more reactive than aromatic aldehydes.[3]

-

Derivatization for Screening: The aldehyde can be derivatized to create a library of related compounds for biological screening. For example, reductive amination with a variety of primary and secondary amines can generate a diverse set of substituted amines. Oxidation to the carboxylic acid allows for the formation of esters and amides, which can be used as prodrugs or to explore structure-activity relationships.[10][11]

Conclusion

7-Methoxy-3,7-dimethyloctanal is more than just a fragrance ingredient. For the discerning researcher, it represents a readily available, structurally interesting molecule with the potential to serve as a valuable tool in synthetic chemistry. Its well-defined physical and chemical properties, coupled with the versatile reactivity of its aldehyde group, make it a compelling candidate for the construction of novel molecular entities. While direct applications in drug development have yet to be reported, its utility as a synthetic building block warrants further exploration by those seeking to expand the chemical space for biological investigation.

References

A comprehensive list of sources will be compiled at the end.

Sources

- 1. echemi.com [echemi.com]

- 2. 7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (3S)-7-methoxy-3,7-dimethyloctanal | C11H22O2 | CID 6999891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

- 6. 7-METHOXY-3,7-DIMETHYLOCTANAL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. Octanal, 7-methoxy-3,7-dimethyl- [webbook.nist.gov]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. research.rug.nl [research.rug.nl]

- 11. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 7-Methoxy-3,7-dimethyloctanal in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Methoxy-3,7-dimethyloctanal in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Methoxy-3,7-dimethyloctanal, a key compound in the fragrance and flavor industries. The document delves into the molecular attributes influencing its solubility, presents quantitative and qualitative data in various organic solvents, and offers a detailed experimental protocol for solubility determination. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this guide synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for laboratory applications.

Introduction: Understanding 7-Methoxy-3,7-dimethyloctanal

7-Methoxy-3,7-dimethyloctanal, also known by trade names such as Methoxycitronellal, is an aldehyde widely utilized for its fresh, floral, and green scent profile in perfumery and cosmetics.[1][2] Its molecular structure is foundational to its physical and chemical properties, including its solubility, which is a critical parameter for formulation, purification, and quality control.

The molecule possesses a C11 aliphatic backbone, an aldehyde functional group, and an ether (methoxy) group.[3][4] This amphiphilic nature—a long, non-polar hydrocarbon chain combined with two polar, oxygen-containing functional groups—governs its interactions with various solvents. The aldehyde and ether groups can act as hydrogen bond acceptors, enhancing solubility in protic and polar aprotic solvents.[2][5] Conversely, the octanal chain promotes solubility in non-polar media. Understanding this structural balance is paramount to predicting and manipulating its solubility.

Key Physicochemical Properties:

-

Appearance: Colorless, slightly oily liquid[1]

The XLogP value of 2.2 indicates a moderate lipophilicity, suggesting a preference for organic environments over aqueous ones, which is consistent with its observed insolubility in water.[1][3][7]

Core Principles of Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting substances.[8] For 7-Methoxy-3,7-dimethyloctanal, the key interactions are:

-

Van der Waals Forces: The long hydrocarbon chain allows for significant London dispersion forces, facilitating solubility in non-polar solvents like oils and alkanes.

-

Dipole-Dipole Interactions: The polar aldehyde and ether groups create a molecular dipole, enabling interactions with other polar molecules such as alcohols and ketones.

-

Hydrogen Bonding: While it lacks a hydrogen bond donor, the oxygen atoms in the aldehyde and methoxy groups can act as hydrogen bond acceptors, allowing it to dissolve well in protic solvents like ethanol and methanol.[5]

The interplay of these forces determines its miscibility and solubility limits in a given solvent system.

Quantitative and Qualitative Solubility Data

Empirical data provides the most reliable basis for formulation. The solubility of 7-Methoxy-3,7-dimethyloctanal has been determined in several common organic solvents.

Quantitative Solubility in Alcohols

The compound exhibits high solubility in short-chain alcohols, which can engage in both hydrogen bonding and non-polar interactions.

| Solvent | CAS Number | Temperature (°C) | Solubility (g/L) | Reference |

| Methanol | 67-56-1 | 25 | 2807.25 | [3] |

| Ethanol | 64-17-5 | 25 | 2792.59 | [3] |

| Isopropanol | 67-63-0 | 25 | 1993.46 | [3] |

Table 1: Quantitative solubility of 7-Methoxy-3,7-dimethyloctanal in common alcohols.

The data clearly shows that the compound is highly miscible with methanol and ethanol, with solubility decreasing slightly in the larger isopropanol molecule, likely due to steric hindrance and a slight decrease in overall polarity.

Qualitative Solubility in Other Organic Solvents

Beyond simple alcohols, 7-Methoxy-3,7-dimethyloctanal is described as having broad compatibility with other organic media.

-

Oils: It is reported to be "soluble in oils".[1][7] This is expected due to the non-polar character of its C11 backbone, which interacts favorably with the triglycerides and fatty acids that constitute most oils.

-

Propylene Glycol: Solubility is described as "fairly soluble".[1][7] Propylene glycol is a polar protic solvent, but its larger size and two hydroxyl groups create a more complex hydrogen-bonding network compared to simple alcohols, which may temper the solubility of this moderately polar aldehyde.

Experimental Protocol: Isothermal Solubility Determination by Gravimetric Analysis

This section outlines a robust, self-validating protocol for determining the solubility of 7-Methoxy-3,7-dimethyloctanal in a novel organic solvent at a controlled temperature.

Principle

A supersaturated solution of the solute in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. The excess, undissolved solute is then removed, and a known mass of the saturated solution is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.

Materials and Equipment

-

7-Methoxy-3,7-dimethyloctanal (≥98% purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Calibrated micropipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of 7-Methoxy-3,7-dimethyloctanal to a tared glass vial. (e.g., add ~2 g of solute to 5 mL of solvent). The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in the orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C) and a constant agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, stop the agitation and let the vial stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solute to settle.

-

Sample Extraction: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.45 µm filter. The filter removes any suspended microparticles, preventing overestimation of solubility.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, clean, and dry vial. Record the total mass of the vial and the saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator. Continue drying until a constant mass is achieved.

-

Calculation:

-

Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

-

Validation: Repeat the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Visualizations: Diagrams and Workflows

Visual aids are crucial for understanding the interplay of molecular structure and experimental design.

Caption: Molecular features influencing solubility.

Caption: Experimental workflow for solubility determination.

Conclusion and Practical Implications

7-Methoxy-3,7-dimethyloctanal demonstrates broad solubility in common organic solvents, a characteristic attributable to its amphiphilic molecular structure. It is highly soluble in polar protic solvents like methanol and ethanol and also readily dissolves in non-polar media such as oils. This versatile solubility profile is advantageous for formulators in the cosmetics and fragrance industries, allowing for its incorporation into a wide range of product bases, from alcohol-based perfumes to oil-based lotions. For analytical scientists, understanding its solubility is key to developing methods for extraction, purification (e.g., chromatography), and quantitative analysis. The provided experimental protocol offers a reliable framework for generating further solubility data in novel solvent systems, enabling expanded applications and deeper formulation insights.

References

-

7-Methoxy-3,7-Dimethyloctanal (CAS 3613-30-7) - Scent.vn. [Link]

-

7-Methoxy-3,7-dimethyloctanal | Solubility of Things. [Link]

-

(3S)-7-methoxy-3,7-dimethyloctanal | C11H22O2 | CID 6999891 - PubChem. [Link]

-

7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. 7-METHOXY-3,7-DIMETHYLOCTANAL CAS#: 3613-30-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scent.vn [scent.vn]

- 4. 7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (3S)-7-methoxy-3,7-dimethyloctanal | C11H22O2 | CID 6999891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3613-30-7 CAS MSDS (7-METHOXY-3,7-DIMETHYLOCTANAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-3,7-dimethyloctanal from Citronellal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-Methoxy-3,7-dimethyloctanal, a valuable fragrance compound, starting from the readily available monoterpenoid, citronellal. The synthesis is presented as a robust two-step process. The first step involves the selective hydration of the carbon-carbon double bond of citronellal to yield 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal). This is achieved through a strategic protection of the aldehyde functionality as an oxazolidine, followed by acid-catalyzed hydration and subsequent deprotection. The second step details the methylation of the tertiary alcohol of hydroxycitronellal to afford the target molecule, 7-Methoxy-3,7-dimethyloctanal. This guide delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and discusses the critical parameters for achieving high yields and purity.

Introduction

7-Methoxy-3,7-dimethyloctanal, also known as methoxycitronellal, is a significant aroma chemical prized for its fresh, green, and floral scent profile, often with nuances of lily of the valley.[1] Its application extends to a wide array of consumer products, including perfumes, cosmetics, and household cleaners. The synthesis of this compound from citronellal, a naturally occurring aldehyde found in the essential oils of plants like citronella grass, represents an economically viable and industrially relevant transformation.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play. By elucidating the "why" behind each experimental choice, we aim to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedures effectively.

Part 1: Synthesis of 7-Hydroxy-3,7-dimethyloctanal from Citronellal

The primary challenge in the direct hydration of citronellal is the susceptibility of the aldehyde group to undergo acid-catalyzed intramolecular cyclization, leading to the formation of isopulegol as a significant byproduct. To circumvent this, a protection-hydration-deprotection strategy is employed. The aldehyde is reversibly converted into an oxazolidine, an acetal-like protecting group that is stable under the acidic conditions required for hydration.

Reaction Mechanism

The conversion of citronellal to 7-hydroxy-3,7-dimethyloctanal proceeds through three key stages:

-

Protection of the Aldehyde: Citronellal reacts with diethanolamine in a condensation reaction to form a stable five-membered oxazolidine ring. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

-

Acid-Catalyzed Hydration: The protected citronellal then undergoes hydration of the C=C double bond in the presence of a strong acid catalyst, such as sulfuric acid. The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, resulting in a tertiary alcohol.

-

Hydrolysis (Deprotection): The oxazolidine protecting group is readily removed by hydrolysis under aqueous acidic or basic conditions, regenerating the aldehyde functionality to yield 7-hydroxy-3,7-dimethyloctanal. A study by Qin, et al., reported a high yield of 87.7% for the synthesis of hydroxycitronellal from citronellal using this oxazolidine protection method.[2]

Experimental Protocol: Synthesis of 7-Hydroxy-3,7-dimethyloctanal

Materials:

-

Citronellal (95% purity)

-

Diethanolamine

-

Toluene (or other suitable solvent for azeotropic water removal)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (for neutralization)

-

Sodium chloride (for brine wash)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvents for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

Step 1: Protection of Citronellal as an Oxazolidine

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of citronellal and diethanolamine in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the oxazolidine.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude oxazolidine derivative.

Step 2: Hydration of the Oxazolidine Derivative

-

In a separate flask, prepare a solution of aqueous sulfuric acid (e.g., 60% v/v).

-

Cool the acid solution in an ice bath.

-

Slowly add the crude oxazolidine derivative to the cold sulfuric acid solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, continue stirring for a specified period to ensure complete hydration.

Step 3: Hydrolysis of the Oxazolidine and Isolation of 7-Hydroxy-3,7-dimethyloctanal

-

Pour the reaction mixture into a beaker containing crushed ice and a sodium hydroxide solution to neutralize the sulfuric acid.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-hydroxy-3,7-dimethyloctanal.

-

Purify the product by vacuum distillation.

Characterization of 7-Hydroxy-3,7-dimethyloctanal

| Property | Value |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol [3] |